

1-(pyrrolidin-2-ylmethyl)pyrrolidine CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(Pyrrolidin-2-ylmethyl)pyrrolidine**

Cat. No.: **B3024193**

[Get Quote](#)

An In-Depth Technical Guide to **1-(pyrrolidin-2-ylmethyl)pyrrolidine**: Properties, Synthesis, and Application

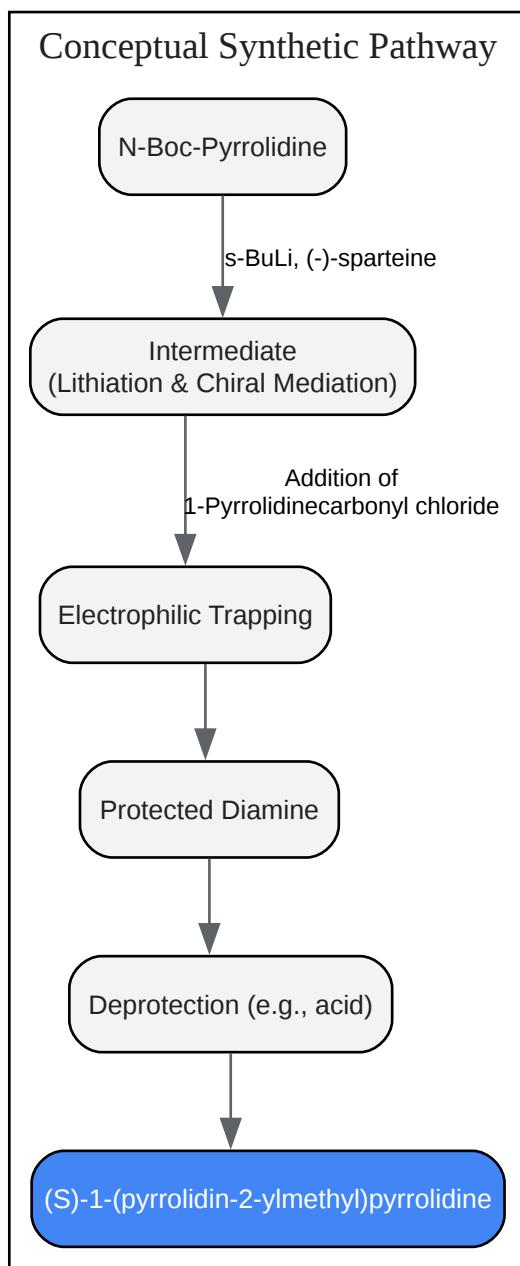
Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chiral diamine, **1-(pyrrolidin-2-ylmethyl)pyrrolidine**. We will delve into its fundamental properties, stereoselective synthesis, applications in asymmetric catalysis, analytical quality control methodologies, and essential safety protocols. The focus of this document is the commercially prevalent (S)-enantiomer, a critical building block in modern synthetic chemistry.

Core Compound Identification and Properties

1-(pyrrolidin-2-ylmethyl)pyrrolidine is a vicinal diamine characterized by two saturated five-membered pyrrolidine rings linked by a methylene bridge. Its structure, particularly its inherent chirality, makes it an invaluable tool in asymmetric synthesis. The most commonly utilized stereoisomer is (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.

The pyrrolidine moiety is a foundational scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs and a vast number of natural alkaloids like nicotine and proline.[1][2][3][4] The sp³-hybridized, non-planar structure of the pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space, a crucial aspect of modern drug design.[2]


Table 1: Physicochemical Properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

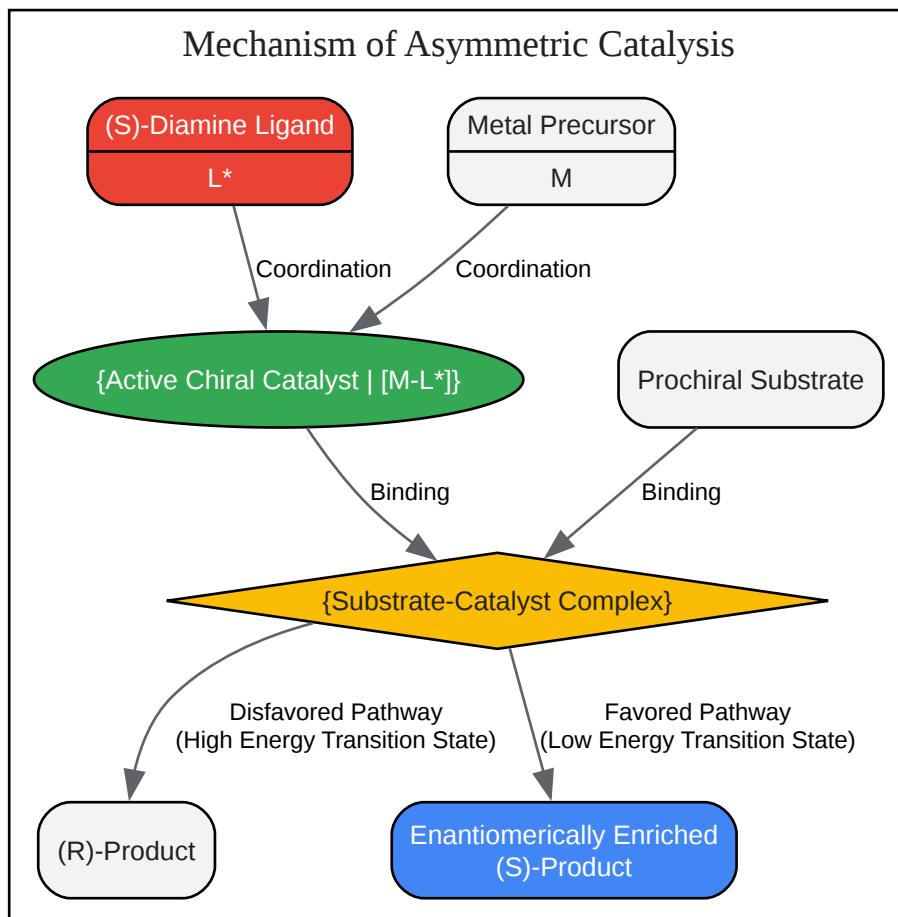
Property	Value	Source(s)
CAS Number	51207-66-0	[5][6][7]
Molecular Formula	C ₉ H ₁₈ N ₂	[5][7]
Molecular Weight	154.25 g/mol	[6][7]
Appearance	Colorless to light yellow clear liquid	[5]
Boiling Point	99-101 °C at 2 mmHg	
Density	0.946 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.4871	
Optical Activity ([α] _{19/D})	+7.0° (c = 2.4 in ethanol)	
IUPAC Name	1-[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine	[7]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure **1-(pyrrolidin-2-ylmethyl)pyrrolidine** is critical to its function. Chiral vicinal diamines are of immense interest as they are key components of catalysts and pharmaceuticals. Synthetic strategies often focus on the asymmetric functionalization of a proline or pyrrolidine precursor to establish the desired stereocenter.

One reported approach involves the sparteine-mediated asymmetric lithiation of N-Boc pyrrolidine, followed by trapping with an electrophile to construct the carbon-carbon bond with high enantiomeric excess (ee).[8] The N-Boc protecting group is then removed to yield the final product. The choice of chiral mediator (e.g., (-)-sparteine) is paramount for directing the stereochemical outcome of the reaction.

[Click to download full resolution via product page](#)


Caption: Conceptual workflow for the asymmetric synthesis of the target diamine.

Application in Asymmetric Catalysis

The primary application of **(S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine** is as a chiral ligand in metal-catalyzed asymmetric reactions. The two nitrogen atoms act as a bidentate ligand, coordinating to a metal center (e.g., Copper, Rhodium, Palladium). This coordination creates a

rigid, well-defined chiral environment around the metal. When a prochiral substrate approaches the catalytic center, the steric and electronic properties of the ligand-metal complex favor one pathway, leading to the preferential formation of one enantiomer of the product.

This technique is fundamental in the pharmaceutical industry for producing single-enantiomer drugs, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful.

[Click to download full resolution via product page](#)

Caption: Generalized mechanism of action for a chiral diamine ligand in catalysis.

Analytical Methodologies for Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and enantiomeric excess of **1-(pyrrolidin-2-ylmethyl)pyrrolidine**. While a dedicated monograph may not be

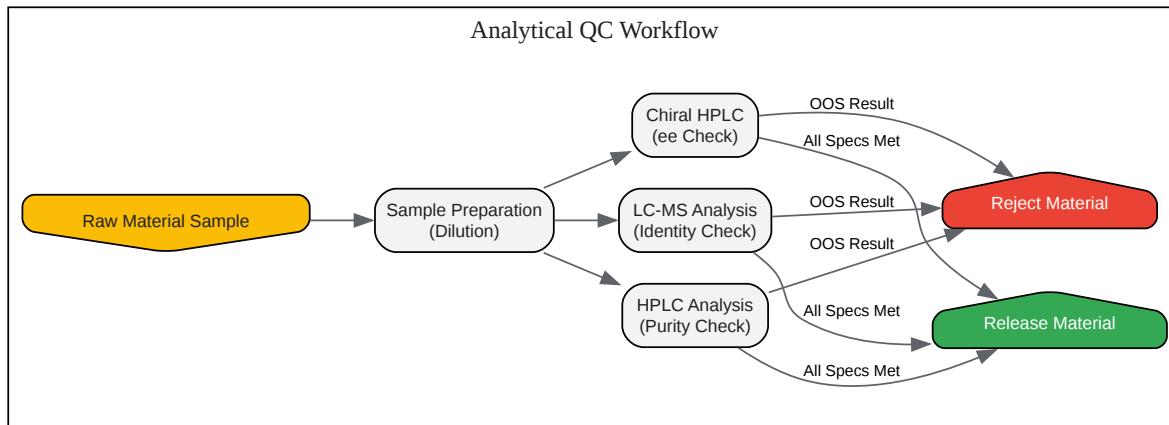
available, methods can be readily adapted from established protocols for analogous polar amines.[\[9\]](#)[\[10\]](#)

Table 2: Comparison of Analytical Techniques

Technique	Primary Use	Advantages	Disadvantages
HPLC-UV	Purity assessment, quantification	Robust, reliable, standard in QC labs	Requires chromophore for high sensitivity
GC-FID	Purity of volatile impurities	High resolution for volatile compounds	Not suitable for thermally labile compounds
LC-MS	Identity confirmation, impurity ID	High selectivity and sensitivity, structural elucidation	Higher cost and complexity
Chiral HPLC	Enantiomeric excess (ee) determination	Directly measures enantiomeric ratio	Requires specialized chiral stationary phase

Experimental Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for determining the chemical purity of the compound.


- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 μ m particle size).
- Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Formic Acid to ensure protonation of the amine and improve peak shape.
[\[11\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (where the amine end-group may absorb).

- Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
- Injection Volume: 10 μ L.
- Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Experimental Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the compound's identity by verifying its molecular weight.

- Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- LC Method: Utilize the same or a similar RP-HPLC method as described above to ensure separation.
- MS Source: ESI in positive ion mode. The basic nitrogen atoms are readily protonated.
- MS Analysis: Scan for the protonated molecule $[M+H]^+$. For $C_9H_{18}N_2$, the expected monoisotopic mass is 154.15. The mass spectrometer should detect a prominent ion at m/z 155.15.
- Confirmation: The presence of the correct mass-to-charge ratio at the expected retention time provides strong evidence of the compound's identity.

[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for compound validation.

Safety, Handling, and Storage

Proper handling of **1-(pyrrolidin-2-ylmethyl)pyrrolidine** is essential to ensure laboratory safety. It is classified as an irritant.

Table 3: GHS Hazard Information for (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Category	Information	Source(s)
Signal Word	Warning	
Pictograms	GHS07 (Exclamation Mark)	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[12]
Precautionary Statements (Prevention)	P261: Avoid breathing vapours.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.	[12][13]
Precautionary Statements (Response)	P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER/doctor if you feel unwell.	[12]

Handling Procedures

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[14]
 - Respiratory Protection: If ventilation is inadequate or vapours are generated, use a respirator with an appropriate organic vapour cartridge (e.g., type ABEK).[13]
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[13][14]

Storage

- Store in a cool, dry, and well-ventilated place away from incompatible materials.[13]
- Keep the container tightly closed to prevent moisture ingress and contamination. Containers that have been opened must be carefully resealed and kept upright.[13][14]

Conclusion

1-(pyrrolidin-2-ylmethyl)pyrrolidine, particularly its (S)-enantiomer, is a powerful and versatile chiral diamine that serves as a cornerstone ligand in asymmetric synthesis. Its well-defined stereochemistry and bidentate nature enable the creation of highly effective catalysts for producing enantiomerically pure compounds, a critical need in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, analytical validation methods, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uses and Properties of Pyrrolidine _Chemicalbook [chemicalbook.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | C9H18N2 | CID 853152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. Page loading... [guidechem.com]
- 13. file1.lookchem.com [file1.lookchem.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [1-(pyrrolidin-2-ylmethyl)pyrrolidine CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3024193#1-pyrrolidin-2-ylmethyl-pyrrolidine-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com